3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline moiety, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Attachment of the Ethyl Chain: The ethyl chain is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the quinazoline derivative with a 3,4-dimethoxyphenyl derivative, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinazoline ring or the amide bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially the dimethoxyphenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly influencing cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propionic acid: Shares the dimethoxyphenyl group but lacks the quinazoline moiety.
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with an ester group instead of the amide linkage.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide is unique due to the combination of the quinazoline and dimethoxyphenyl groups, which can confer distinct biological and chemical properties. This combination allows for specific interactions with molecular targets, potentially leading to unique therapeutic or industrial applications.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-9-7-15(13-19(18)28-2)8-10-20(25)22-11-12-24-14-23-17-6-4-3-5-16(17)21(24)26/h3-7,9,13-14H,8,10-12H2,1-2H3,(H,22,25) |
InChI Key |
CSVNYRSHKVYRPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCN2C=NC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.